Tricine

描述

准备方法

三羟甲基氨基甲烷乙酸是由氨基酸三羟甲基氨基甲烷和甘氨酸合成。 制备过程包括将 179.17 g 三羟甲基氨基甲烷乙酸溶解在 800 mL 蒸馏水中,用 10N 氢氧化钠调节 pH 值,然后加入蒸馏水,直至体积达到 1 L . 这种方法通常用于实验室中制备三羟甲基氨基甲烷乙酸缓冲溶液。

化学反应分析

Metal Complexation Reactions

Tricine exhibits strong chelating properties due to its zwitterionic structure, enabling interactions with metal ions. Key findings include:

This compound acts as a tridentate ligand in these complexes, coordinating through its hydroxyl and amino groups. Solvent effects significantly influence stability, with dioxane increasing Th⁴⁺-Tricine complex stability through hydrogen bonding and electrostatic effects .

Enzyme Interactions and Catalytic Effects

This compound modulates enzyme activity through nucleophilic interactions and charge effects:

-

Alkaline phosphatase :

-

This compound buffers exhibit intermediate Vmax and Km values compared to Tris and glycine buffers.

-

At pH 9.1, Tris buffer shows the highest activity (Vmax = 0.43 mmol/min), while this compound demonstrates lower activity (Vmax = 0.34 mmol/min) .

-

Proposed mechanism: Tris acts as a nucleophile, accelerating phosphate cleavage from the enzyme active site .

-

-

Antioxidant enzyme support :

Radiolabeling and Chelation

This compound facilitates radiolabeling of biomolecules :

-

Used in ¹⁸⁸Re radiopharmaceutical synthesis:

Redox and Antioxidant Activity

This compound exhibits hydroxyl radical scavenging and protects against radiation-induced membrane damage :

-

Mechanism :

Thermodynamic and Kinetic Data

| Parameter | Value | Conditions |

|---|---|---|

| pKa (25°C) | 8.15 | Aqueous solution |

| Melting point | 185–187°C | |

| ΔG* (Th⁴⁺ complex) | -109 kJ/mol | 40% dioxane, 25°C |

| ΔS* (Th⁴⁺ complex) | -173 J/(mol·K) | 40% dioxane, 25°C |

Structural and Functional Relationships

This compound’s zwitterionic nature (amino and carboxyl groups) allows it to:

科学研究应用

Tricine as a Biological Buffer

This compound is widely utilized as a buffer in cell culture and electrophoresis due to its unique properties.

- Cell Culture : this compound inhibits the growth of mycoplasma in animal tissue cultures and prevents the precipitation of iron salts in bacterial culture media. Its ability to form complexes with metal ions such as Mg, Ca, Co, Cu, Ni, and Zn makes it an effective choice for maintaining stable pH levels in biological experiments .

- Electrophoresis : It serves as a substitute for traditional buffers like barbital, providing better resolution in protein separation techniques .

Cryopreservation Applications

Recent studies have highlighted this compound's potential as a cryoprotectant, particularly for red blood cells (RBCs).

- Efficiency in Cryopreservation : A study demonstrated that this compound significantly improved the recovery rate of thawed sheep RBCs from 19.5% to 81.2% when used at a concentration of 6%. The compound's osmotic regulation capabilities mitigate dehydration during freezing and inhibit ice recrystallization, thus reducing mechanical damage to cells .

Table 1: Comparison of Cryoprotectants

| Cryoprotectant | Concentration (%wt) | Thawed RBCs Recovery (%) | Biocompatibility (%) |

|---|---|---|---|

| Glycerol | 20.0 | 89.5 | 74.9 |

| HES | 13.0 | 39.7 | 97.5 |

| This compound | 6.0 | 81.2 | 95.8 |

Radiolabeling and Imaging Applications

This compound has been employed as a co-ligand in radiolabeling studies, particularly with technetium-99m ().

- Tumor Imaging : A study involving labeled colchicine analogues showed that using this compound improved tumor targeting properties significantly compared to other ligands. The radiocomplex exhibited high tumor-to-blood ratios, indicating its potential for effective tumor imaging .

Table 2: Biodistribution of -Tricine-Labeled Compounds

| Compound | Tumor Uptake (% ID/g) | Liver Uptake (% ID/g) |

|---|---|---|

| -Tricine-Colchicine | 3.59 | 4.13 |

| -EDDA-Colchicine | 3.17 | 2.53 |

Wood Treatment Applications

This compound has also been explored for its potential in wood treatment processes.

- Maillard Reaction Reagents : Preliminary research indicated that treating wood with this compound resulted in significant weight gain and enhanced physical properties like bending strength and compressive strength compared to untreated samples .

Table 3: Physical Properties of Treated Wood

| Treatment Type | Weight Percent Gain (%) | Bending Strength (N/mm²) |

|---|---|---|

| Control | - | 183 |

| This compound Impregnated | 6 | 175 |

| Bicine Impregnated | 7 | 178 |

作用机制

三羟甲基氨基甲烷乙酸的主要作用机制是其缓冲能力。它有助于维持稳定的 pH 环境,这对各种生化反应至关重要。 三羟甲基氨基甲烷乙酸的双性离子性质使其能够与带正电荷和负电荷的分子相互作用,稳定化学反应并防止 pH 值剧烈变化 . 在酶测定中,三羟甲基氨基甲烷乙酸已被证明可以通过提供最佳的 pH 环境来影响碱性磷酸酶等酶的活性 .

相似化合物的比较

三羟甲基氨基甲烷乙酸经常与其他缓冲剂进行比较,例如甘氨酸和双羟甲基甘氨酸。 与甘氨酸不同,三羟甲基氨基甲烷乙酸具有更高的负电荷和离子强度,使其在电泳应用中迁移速度更快 . 双羟甲基甘氨酸是另一种 Good 缓冲剂,具有类似的性质,但缓冲范围和具体应用不同 . 三羟甲基氨基甲烷乙酸独特的离子强度高和缓冲能力强的组合使其特别适合分离低分子量蛋白质 .

类似化合物::- 甘氨酸

- 双羟甲基甘氨酸

- 三羟甲基氨基甲烷

生物活性

Tricine, a zwitterionic buffer and a derivative of glycine, has gained attention in various biological applications due to its unique properties. This article explores the biological activity of this compound, focusing on its role as a cryoprotectant, its application in medical imaging, and its interactions in cell culture.

1. This compound as a Cryoprotectant

Recent studies have highlighted this compound's effectiveness as a cryoprotectant in preserving red blood cells (RBCs). A study published in 2022 demonstrated that this compound could significantly enhance the recovery of thawed sheep RBCs during cryopreservation.

Key Findings:

- Recovery Rates: The addition of this compound improved the recovery of thawed RBCs from 19.5% to 81.2% compared to control groups using glycerol or hydroxyethyl starch (HES) .

- Osmotic Regulation: this compound exhibited superior osmotic regulation capabilities, mitigating dehydration effects in hypertonic environments. RBCs treated with this compound maintained their spherical shape, while those in hypertonic solutions without this compound showed severe deformation .

- Oxidative Stress Reduction: this compound reduced oxidative damage during freezing by scavenging reactive oxygen species (ROS) and preserving the activity of antioxidant enzymes such as catalase and superoxide dismutase .

Data Table: Cryoprotectant Efficacy

| Type of CPA | Concentration (%wt) | Thawed RBCs Recovery (%) | Biocompatibility (%) |

|---|---|---|---|

| Glycerol | 20.0 | 89.5 | 74.9 |

| HES | 13.0 | 39.7 | 97.5 |

| This compound | 6.0 | 81.2 | 95.8 |

2. This compound in Medical Imaging

This compound has been utilized as a co-ligand in radiolabeling peptides for medical imaging applications, particularly in targeting specific receptors associated with tumors.

Case Study: Radiopeptide Development

A study on a radiolabeled peptide using this compound demonstrated its potential for imaging metastatic melanomas:

- Radiolabeling Efficiency: The peptide was labeled with technetium-99m (99mTc) using this compound as a co-ligand, achieving high labeling yields (>98%) .

- Biodistribution: The biodistribution studies indicated rapid accumulation in tumor tissues, with significant uptake observed at 4 hours post-injection (4.51% ID/g) . This suggests that this compound can enhance the specificity and efficacy of radiopharmaceuticals.

3. This compound's Role in Cell Culture

This compound is also recognized for its role in cell culture studies, particularly for its ability to inhibit mycoplasma growth and stabilize metal ions.

Applications:

- Inhibition of Mycoplasma: In animal tissue cultures, this compound effectively prevents unintended mycoplasma growth, making it a valuable component in cell culture media .

- Metal Ion Complexation: this compound's ability to form complexes with various metal ions (e.g., Mg, Ca, Zn) allows for controlled environments in biochemical experiments .

常见问题

Basic Research Questions

Q. What are the critical considerations when incorporating Tricine buffer into experimental protocols for protein separation?

- Methodological Answer :

- pH Range : this compound operates effectively within pH 7.4–8.8, making it suitable for neutral-to-alkaline biochemical systems. Adjust pH using NaOH/HCl while monitoring with a calibrated pH meter.

- Concentration Optimization : Use 50–200 mM concentrations for electrophoresis; higher concentrations may increase ionic strength, affecting migration rates.

- Compatibility : Avoid interactions with divalent cations (e.g., Ca²⁺, Mg²⁺) in metal-sensitive systems due to this compound’s zwitterionic nature. Pre-test with chelating agents (e.g., EDTA) if required .

Q. How does this compound compare to glycine in SDS-PAGE for low molecular weight proteins (<10 kDa)?

- Methodological Answer :

- Electrophoretic Efficiency : this compound’s higher negative charge accelerates migration, enabling sharper separation of low-MW proteins in gels with ≤16% acrylamide.

- Protocol Adjustment : Replace glycine with this compound in the running buffer (e.g., 100 mM Tris, 100 mM this compound, 0.1% SDS) and extend running time by 20% to enhance resolution .

Q. What steps ensure this compound buffer stability under varying experimental conditions (e.g., temperature, ionic strength)?

- Methodological Answer :

- Storage : Prepare fresh solutions or store at 4°C for ≤1 week; avoid freeze-thaw cycles to prevent precipitation.

- Temperature Sensitivity : Conduct pilot studies at target temperatures (e.g., 4°C for cryopreservation, 37°C for enzyme assays) to assess buffer integrity.

- Ionic Strength Calibration : Measure conductivity and adjust NaCl/KCl concentrations to maintain consistency across replicates .

Q. Why is this compound preferred over Tris in metal-sensitive enzymatic assays?

- Methodological Answer :

- Chelation Properties : this compound’s zwitterionic structure minimizes interference with metal cofactors (e.g., Zn²⁺ in phosphatases), unlike Tris, which can bind divalent cations.

- Validation : Compare enzyme activity in this compound vs. Tris buffers; a >15% activity difference indicates metal interference .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in enzyme kinetics data when using this compound buffers?

- Methodological Answer :

- Variable Isolation : Systematically test pH (7.4 vs. 8.8), ionic strength (50–200 mM), and temperature.

- Control Experiments : Repeat assays with alternative buffers (e.g., HEPES) to identify buffer-specific artifacts.

- Data Triangulation : Use isothermal titration calorimetry (ITC) to validate binding constants independently .

Q. What strategies optimize this compound concentration in 2D electrophoresis for membrane proteins?

- Methodological Answer :

- First Dimension (IEF) : Use 50 mM this compound in rehydration buffer to improve solubility of hydrophobic proteins.

- Second Dimension (SDS-PAGE) : Increase this compound to 200 mM in the cathode buffer to enhance resolution of high-MW complexes.

- Validation : Compare spot intensity and clarity via Coomassie staining vs. SYPRO Ruby .

Q. How does ionic composition affect this compound’s performance in capillary zone electrophoresis (CZE)?

- Methodological Answer :

- Buffer Formulation : Combine 20 mM this compound with 10 mM borate (pH 8.5) for peptide separations.

- Voltage Optimization : Apply 25 kV with a 50 μm capillary (40 cm effective length) to balance resolution and Joule heating.

- Detection : Use UV absorbance at 214 nm for real-time monitoring .

Q. What framework guides the integration of this compound buffers into mass spectrometry (MS)-compatible workflows?

- Methodological Answer :

- Desalting : Pre-treat samples with C18 ZipTips to remove this compound, which suppresses ionization.

- Matrix Compatibility : Use sinapinic acid in MALDI-TOF MS for intact protein analysis.

- Cross-Validation : Compare LC-MS/MS results with this compound-free controls to confirm data reliability .

Q. Comparative Properties of this compound vs. Common Buffers

属性

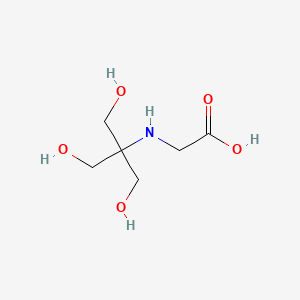

IUPAC Name |

2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c8-2-6(3-9,4-10)7-1-5(11)12/h7-10H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQKRHFRPICQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063982 | |

| Record name | Glycine, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |

| Record name | Tricine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5704-04-1 | |

| Record name | Tricine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5704-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005704041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5704-04-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tri(hydroxymethyl)methyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12LH4V8V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。